Structural Crystallography and Solid-State Characterization of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide
Structural Crystallography and Solid-State Characterization of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Rationale
(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide (Molecular Formula: C₇H₉N₃O₂, MW: 167.07 g/mol ) is a highly functionalized member of the N-hydroxyformamidine (amidoxime) family[1]. In modern drug discovery and materials science, these compounds are prized for their ability to act as versatile bidentate ligands in transition metal coordination chemistry and as critical intermediates in the synthesis of bioactive heterocycles[2].
From a structural perspective, the incorporation of the 4-methoxypyridin-2-yl moiety introduces profound electronic modulation. The electron-donating methoxy group at the para-position relative to the pyridine nitrogen significantly enhances the basicity of the heteroaromatic system. This electronic "push" facilitates cooperative resonance-driven proton transfer, which dictates whether the molecule crystallizes as a neutral E-anti isomer or a zwitterionic Z-anti species in the solid state[3]. Understanding these solid-state properties is paramount for downstream pharmaceutical formulation, where polymorphism and tautomerism directly impact bioavailability and stability.
Solid-State Tautomerism and Conformation
High-resolution X-ray diffraction studies of analogous unsymmetrical N-substituted hydroxyformamidines reveal a strong thermodynamic preference for the E conformation (relative to the C=N bond) within the crystal lattice[2].
While symmetrical derivatives can exist as either neutral or zwitterionic species depending on steric bulk, unsymmetrical derivatives with electron-rich heteroaromatic rings exhibit complex tautomeric equilibria. In the crystalline phase, the neutral form typically dominates, adopting an E-anti conformation. This structural arrangement is not accidental; it is causally driven by the necessity to minimize steric clash between the bulky pyridine ring and the N-hydroxy group, while simultaneously optimizing the geometry for an extended network of intermolecular hydrogen bonds[3].
Fig 1: Centrosymmetric R2,2(10) hydrogen-bonding dimer formation in the solid-state lattice.
As illustrated in Fig 1 , the hallmark of N-hydroxyformamidine crystal packing is the formation of inversion dimers. Pairwise O-H···N hydrogen bonds between the N-hydroxy donor of one molecule and the imine nitrogen acceptor of an adjacent molecule generate a centrosymmetric R22(10) graph-set motif[3]. This dimerization is the primary thermodynamic driver for lattice stabilization.
Self-Validating Experimental Protocol for SCXRD
To ensure absolute structural fidelity, the crystallographic workflow must operate as a self-validating system. As Senior Application Scientists, we do not merely collect data; we engineer the experiment to mathematically prove the proposed chemical structure.
Step-by-Step Methodology
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Crystal Growth (Thermodynamic Control):
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Protocol: Dissolve 50 mg of the synthesized compound in a minimal volume of a 1:1 Dichloromethane (DCM)/Hexane mixture. Seal the vial with a pierced septum to allow for vapor diffusion/slow evaporation over 48–72 hours.
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Causality: Rapid precipitation traps kinetic defects and solvent molecules in the lattice. Slow evaporation ensures thermodynamic control, yielding pristine, single-domain crystals essential for high-resolution diffraction[2].
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Cryogenic Mounting and Data Collection:
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Protocol: Select a colorless, block-shaped crystal under polarized light microscopy. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.
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Causality: Cryocooling to 100 K drastically reduces the thermal motion of atoms (Debye-Waller factors). This minimizes thermal diffuse scattering, sharpens the diffraction spots, and is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the O-H···N hydrogen bonds[2].
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Data Reduction and Absorption Correction:
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Protocol: Integrate the frames using APEX/SAINT software and apply a multi-scan absorption correction (SADABS).
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Causality: Crystals are rarely perfect spheres. Multi-scan methods correct for the anisotropic shape of the crystal and the differential absorption of X-rays at varying goniometer angles, lowering the internal agreement factor ( Rint ) and validating data quality.
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Structure Solution and Refinement:
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Protocol: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
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Causality: The self-validation of this step lies in the Goodness-of-Fit (GoF) approaching 1.0 and the final R1 value dropping below 5%. A CheckCIF routine is run to ensure no missing symmetry elements or unresolved electron density peaks remain.
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Fig 2: Step-by-step X-ray diffraction workflow from crystallization to structure validation.
Crystallographic Profiling & Quantitative Data
The tables below summarize the expected crystallographic parameters and core bond geometries for (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide. These values are synthesized from high-resolution X-ray diffraction studies of the N-hydroxyformamidine core, specifically adapted to reflect the unit cell packing of heteroaromatic derivatives[2][3].
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C₇H₉N₃O₂ |
| Formula Weight | 167.07 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic (Typical for this class) |
| Space Group | C2/c or P2₁/c |
| Conformation | E-anti (relative to C=N bond) |
| Z (Molecules per unit cell) | 4 or 8 |
| Absorption Coefficient (μ) | ~0.10 mm⁻¹ (Mo Kα) |
| Goodness-of-Fit (GoF) on F2 | 1.02 – 1.05 (Target Validation Metric) |
| Final R indices [I > 2σ(I)] | R1 < 0.050, wR2 < 0.120 |
Table 2: Selected Bond Lengths and Angles (N2–C1–N1–O1H Core)
| Structural Feature | Atoms Involved | Expected Value | Causality / Significance |
| Imine Double Bond | C1=N2 | 1.28 – 1.30 Å | Confirms the localization of the double bond in the E-isomer[2]. |
| Amine Single Bond | C1–N1 | 1.34 – 1.36 Å | Shorter than a standard C-N single bond due to resonance delocalization. |
| N-Hydroxy Bond | N1–O1 | 1.40 – 1.42 Å | Characteristic of neutral hydroxylamine derivatives. |
| Core Angle | N2–C1–N1 | 120° – 124° | sp2 hybridization of the central methanimidamide carbon. |
| Hydrogen Bond (Donor-Acceptor) | O1–H···N2' | 2.70 – 2.85 Å | Strong intermolecular interaction driving the R22(10) dimer formation[3]. |
Conclusion
The structural characterization of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide relies on rigorous crystallographic methodologies. By maintaining thermodynamic control during crystallization and utilizing cryogenic X-ray diffraction, researchers can accurately map the R22(10) hydrogen-bonded inversion dimers and the E-anti conformation. These self-validating datasets are not merely academic; they are the foundational blueprints required for the rational design of transition-metal complexes and advanced pharmaceutical APIs.
References
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[1] Thoreauchem: Product Detail - (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide. Thoreauchem Catalog. Available at:
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[3] Computational and structural insights into the zwitterionic and neutral forms of N-substituted hydroxyformamidines in the solid state. CrystEngComm (RSC Publishing). Available at:
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[2] N,N′-Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide. IUCrData Journals. Available at:
Sources
- 1. (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide-None - Thoreauchem [thoreauchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Computational and structural insights into the zwitterionic and neutral forms of N-substituted hydroxyformamidines in the solid state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
